molecular formula C11H13NO2 B1291870 N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide CAS No. 313952-36-2

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide

Cat. No. B1291870
CAS RN: 313952-36-2
M. Wt: 191.23 g/mol
InChI Key: XDFQDTUZWKSCIR-WDEREUQCSA-N
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Description

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide is a compound that is structurally related to various acetamide derivatives which have been studied for their biological activities. For instance, N-(2-hydroxy phenyl) acetamide has demonstrated anti-arthritic and anti-inflammatory properties in animal models . Similarly, compounds with hydroxamic acid groups, such as N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, have been identified as potent inhibitors of aminopeptidase N and possess anti-angiogenic activity . These studies suggest that the compound may also exhibit significant biological activities, potentially related to its structural analogs.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves condensation reactions. For example, 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were synthesized through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Another study employed an efficient method to prepare 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide using optically pure precursors . These methods could potentially be adapted for the synthesis of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can exhibit interesting properties such as restricted rotation around the amide bond, as observed in N,N-bis(2-hydroxyethyl)acetamide . This restricted rotation can lead to non-equivalence of substituent groups, which is significant in understanding the compound's reactivity and interactions. The stereochemistry of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide, indicated by the (1R,2S) configuration, is also crucial for its biological activity and synthesis.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, often influenced by their functional groups. The presence of a hydroxamic acid group in N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide contributes to its role as a metal-chelating agent and an inhibitor of enzymatic activity . Similarly, the hydroxyimino group in the indole-based acetamide derivatives is responsible for their antioxidant properties . These functional groups could guide the understanding of the chemical reactivity of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the antioxidant activity of indole-based acetamide derivatives was evaluated using FRAP and DPPH methods, indicating that the substituents on the phenyl ring significantly affect their activity . The dynamic NMR properties of 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide provide insights into the behavior of protons adjacent to the azomethine group, which could be relevant for understanding the physical properties of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide . The anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide also highlights the importance of the hydroxy group in modulating biological properties .

Scientific Research Applications

Anticancer Activity

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide derivatives have shown promise in anticancer research. For instance, specific derivatives have demonstrated significant growth inhibition against various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer. These findings suggest potential applications in developing new anticancer agents (Karaburun et al., 2018).

Antioxidant Properties

Research into the antioxidant properties of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide derivatives has also been conducted. Some studies have found that these compounds exhibit considerable antioxidant activity. This suggests their potential use in developing new antioxidant agents, which can be beneficial for various health applications (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7(13)12-11-9-5-3-2-4-8(9)6-10(11)14/h2-5,10-11,14H,6H2,1H3,(H,12,13)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFQDTUZWKSCIR-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H](CC2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169867-81-6
Record name rac-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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